2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine
Description
Properties
CAS No. |
7521-27-9 |
|---|---|
Molecular Formula |
C12H8N4 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-pyridin-3-ylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H8N4/c1-3-9(7-13-5-1)12-15-8-10-4-2-6-14-11(10)16-12/h1-8H |
InChI Key |
MKJGBTYCQKYWMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C3C=CC=NC3=N2 |
Origin of Product |
United States |
Preparation Methods
Construction from Preformed Pyrimidines
This approach involves the cyclization of suitably substituted pyrimidine derivatives, typically through nucleophilic substitution or cyclocondensation reactions.
- Nucleophilic Aromatic Substitution (SNAr): Utilized for introducing the pyridinyl group at specific positions on the pyrimidine core.
- Cyclization of N-Substituted Pyrimidine Derivatives: Such as 4-amino-5-bromopyrimidines reacting with heteroaryl aldehydes or nitriles.
Representative Synthetic Route:
This route benefits from high regioselectivity but can be limited by the availability of functionalized pyrimidine precursors.
Construction from Preformed Pyridones or Pyridines
This methodology involves building the fused heterocyclic system via cyclization reactions starting from pyridone or pyridine derivatives.
- Condensation of Pyridone Derivatives with Nucleophiles: Such as amidines, guanidines, or nitriles.
- Multicomponent Cyclocondensation Reactions: Combining aldehydes, nitriles, and activated pyridones under microwave or reflux conditions.
Representative Synthetic Route:
This pathway allows for greater structural diversity and functionalization, especially at positions C2 and C4.
Key Reaction Conditions and Yields
Research indicates that yields for these synthetic routes are generally high, often exceeding 60%, with some protocols reaching above 85%. The choice of reagents, catalysts, and reaction conditions significantly influences the efficiency.
| Reaction Type | Typical Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | Reflux, polar aprotic solvents (DMF, DMSO) | 60–85 | High regioselectivity |
| Cyclocondensation | Microwave irradiation or reflux, acid or base catalysis | 65–90 | Facilitates diversity at C2 and C4 |
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate cyclization steps, often improving yields and reducing reaction times.
Catalytic Cyclizations
Palladium-catalyzed couplings and acid-mediated cyclizations are common, with yields often surpassing 80%.
Structural Variations and Substitutions
The synthetic routes accommodate various substituents at key positions:
| Position | Common Substituents | Synthetic Considerations | Impact on Synthesis |
|---|---|---|---|
| C2 | Alkyl, aryl, amino groups | Nucleophilic substitution, coupling | Influences biological activity |
| C4 | Hydrogen, halogens, amino groups | Halogen exchange, condensation | Affects reactivity and selectivity |
| N8 | Hydrogen, methyl, aryl | Alkylation, substitution | Modulates biological interactions |
| C5 & C6 | Double or single bonds, substituents | Cyclization, oxidation | Determines biological target specificity |
Table 1: Summary of Synthetic Routes with Yields
Table 2: Substituents at Key Positions and Their Synthetic Accessibility
| Position | Common Substituents | Synthetic Method | Impact |
|---|---|---|---|
| C2 | Alkyl, aryl, amino | Nucleophilic substitution | Structural diversity |
| C4 | Hydrogen, halogens | Halogen exchange, condensation | Functionalization |
| N8 | Methyl, aryl | Alkylation | Biological modulation |
Chemical Reactions Analysis
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Cyclization: Cyclocondensation and cycloaddition reactions are also observed, leading to the formation of fused pyrimidines.
Scientific Research Applications
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new drugs and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine involves its interaction with various molecular targets and pathways. It inhibits dihydrofolate reductase (DHFR) with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to the cessation of RNA and DNA synthesis, ultimately causing the death of cancer cells . Additionally, it targets tyrosine kinase, extracellular regulated protein kinases, and other signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structural Isomers of Pyridopyrimidines
Pyridopyrimidines exist in four isomeric forms: pyrido[2,3-d] , pyrido[3,2-d] , pyrido[3,4-d] , and pyrido[4,3-d]pyrimidines . The nitrogen atom positions in the fused rings critically influence their physicochemical properties and biological activities.
Pyrido[2,3-d]pyrimidine
- Structure : Fusion of pyridine (C2–C3) with pyrimidine (N1–C2–N3–C4) .
- Synthesis: Common routes include: Condensation of 2-chloro-N-(phenylcarbamoyl)nicotinamide with phosgene . Multicomponent reactions using 1,3-indanedione, aryl aldehydes, and 1,3-dimethyl-6-aminouracil .
- Bioactivity :
- Anticancer : Inhibits dihydrofolate reductase (DHFR) with IC₅₀ values as low as 0.172 µM (e.g., 2′,5′-dichlorophenyl-substituted derivatives) .
- Antimicrobial : Adamantane-pyrido[2,3-d]pyrimidine derivatives show potent activity against clinical bacterial and fungal strains .
- Angiotensin II Antagonism : Biphenylyltetrazole-substituted derivatives (e.g., compound 4a ) exhibit oral bioavailability and efficacy in hypertensive models .
Pyrido[3,2-d]pyrimidine
- Structure : Pyridine fused at C3–N1 to pyrimidine.
- Synthesis : Less explored; typically involves annulation of pyridine precursors .
- Bioactivity: Limited data, but some derivatives show moderate kinase inhibition .
Pyrido[3,4-d]pyrimidine
- Structure : Pyridine fused at C3–C4 to pyrimidine.
- Synthesis : Cyclization of pyridine-3,4-diamines with carbonyl reagents .
- Bioactivity : Primarily studied as DHFR inhibitors, though less potent than [2,3-d] isomers .
Pyrido[4,3-d]pyrimidine
- Structure : Pyridine fused at C4–N3 to pyrimidine.
- Synthesis : Derived from tetrahydropyrido[4,3-d]pyrimidines, often used in tetrahydropteroic acid synthesis .
- Bioactivity: Limited therapeutic applications; primarily explored for antifolate activity .
Comparative Analysis of Key Features
Structure-Activity Relationship (SAR) Insights
- Pyrido[2,3-d]pyrimidines :
- Pyrido[4,3-d]pyrimidines : Chlorophenyl groups improve DHFR selectivity but lack oral efficacy .
Biological Activity
2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) derived from various studies.
The biological activity of 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine primarily involves its role as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate necessary for DNA synthesis and repair, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells .
Key Biological Targets
- Dihydrofolate Reductase (DHFR) : Inhibition leads to decreased DNA synthesis.
- Tyrosine Kinases : The compound has shown inhibitory effects on various kinases implicated in cancer progression, including ABL kinase and cyclin-dependent kinases (CDK) .
- PIM-1 Kinase : Recent studies indicate significant inhibition of PIM-1 kinase activity, which is associated with cell survival and proliferation in cancer .
Therapeutic Potential
Research has demonstrated that 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine exhibits a broad spectrum of biological activities:
- Anticancer Activity : Various derivatives have been synthesized and evaluated for their cytotoxicity against different cancer cell lines. For instance, compounds derived from this scaffold have shown strong inhibitory effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity .
- Antibacterial and Antiparasitic Effects : The compound has also been investigated for its antibacterial properties and effectiveness against protozoan parasites such as Toxoplasma gondii and Pneumocystis carinii, attributed to its ability to inhibit DHFR .
- CNS Effects : Some studies suggest potential CNS depressive and anticonvulsant activities, making it a candidate for neurological disorders .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can significantly influence biological activity. For example:
- Presence of Substituents : The introduction of electron-withdrawing or electron-donating groups at specific positions enhances potency against certain targets. Compounds with carbonyl groups at C-2 have demonstrated increased anticancer efficacy .
- Functional Groups : The nature of substituents at C-5 and C-7 positions has been correlated with enhanced inhibition of kinases and improved cytotoxicity against tumor cell lines.
Case Studies
Several studies have highlighted the efficacy of 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine derivatives:
| Compound | Target | IC50 Value | Cell Line |
|---|---|---|---|
| Compound 4 | PIM-1 Kinase | 11.4 nM | MCF-7 |
| Compound 11 | DHFR | Not specified | Various |
| Compound 8 | Tyrosine Kinase | Not specified | HCT-116 |
These findings indicate that specific derivatives exhibit significant inhibition rates comparable to standard chemotherapeutic agents like doxorubicin .
Q & A
Q. What are the common synthetic methodologies for 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine?
Answer: The synthesis typically involves multi-step routes, such as:
- Vilsmeier formylation : Used to introduce formyl groups to pyridopyrimidine precursors (e.g., 6-amino derivatives), followed by cyclization or substitution reactions to attach the 3-pyridinyl moiety .
- Condensation reactions : For example, reacting 2-aminopyridine derivatives with aryl aldehydes or ketones under basic conditions (e.g., potassium phosphate in water at 100°C) to form the pyridopyrimidine core .
- Substitution reactions : Halogenated intermediates (e.g., 2-chloro derivatives) allow functionalization via nucleophilic aromatic substitution with pyridinyl groups .
Table 1: Representative Synthetic Conditions
Q. What spectroscopic techniques are used to characterize 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine?
Answer: Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridinyl and pyridopyrimidine moieties. Aromatic proton signals in the δ 7.5–9.0 ppm range are diagnostic .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous structural determination, especially when stereochemical ambiguities arise in substituted derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine synthesis?
Answer: Critical parameters include:
- Temperature control : Higher temperatures (e.g., 100°C) improve cyclization efficiency but may promote side reactions; microwave-assisted synthesis can enhance selectivity .
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve substitution reactions at halogenated positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous conditions reduce byproduct formation in condensation steps .
Table 2: Optimization Strategies
Q. How do researchers resolve contradictions in reported biological activities of pyridopyrimidine derivatives?
Answer: Contradictions often arise due to:
- Structural variations : Minor substituent changes (e.g., electron-withdrawing groups at C-6) drastically alter kinase inhibition profiles. Systematic SAR studies are essential .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., EGFR T790M vs. wild-type) can lead to divergent results. Standardized protocols (e.g., IC₅₀ comparisons) are recommended .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) can predict binding modes and reconcile discrepancies between in vitro and in vivo data .
Q. What computational approaches predict the binding affinity of 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine to kinase targets?
Answer: Methods include:
- Molecular docking : To identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory activity .
Table 3: Example Kinase Inhibition Data
| Kinase Target | IC₅₀ (nM) | Key Substituent | Reference |
|---|---|---|---|
| EGFR T790M | 12 ± 3 | 6-Fluoro, 7-chloro | |
| CDK2 | 45 ± 8 | 3-Pyridinyl, 2-methyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
